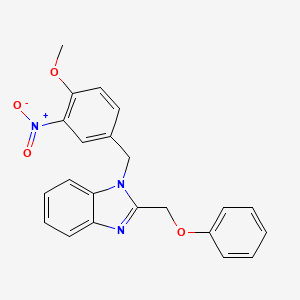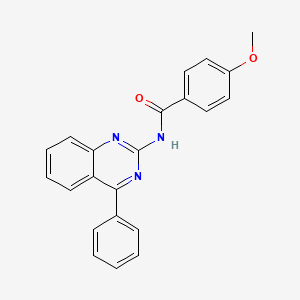![molecular formula C25H24N2O2 B3485885 {2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone](/img/structure/B3485885.png)
{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone
Übersicht
Beschreibung
{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone, also known as BPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPMP belongs to the class of small molecules that can interact with proteins and enzymes in the body, making it a promising candidate for drug development.
Wirkmechanismus
{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone works by binding to specific enzymes and proteins in the body, inhibiting their activity. In cancer cells, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. This leads to the accumulation of DNA damage and the eventual death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-oxidant effects, which could make it useful in the treatment of inflammatory diseases. This compound has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively stable and has a long half-life, which makes it useful for long-term experiments. However, one limitation of this compound is that it can interact with multiple enzymes and proteins in the body, making it difficult to determine its specific mechanism of action.
Zukünftige Richtungen
There are several future directions for research on {2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone. One area of interest is the development of this compound-based drugs for cancer therapy. Another area of interest is the investigation of this compound's potential use in the treatment of inflammatory and neurodegenerative diseases. Additionally, further research is needed to better understand the specific mechanisms of action of this compound and its interactions with other enzymes and proteins in the body.
Wissenschaftliche Forschungsanwendungen
{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}(phenyl)methanone has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. This compound has also been investigated for its anti-inflammatory and anti-oxidant properties, which could make it a useful tool in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
[2-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(21-11-5-2-6-12-21)22-13-7-8-14-23(22)25(29)27-17-15-26(16-18-27)19-20-9-3-1-4-10-20/h1-14H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGJQVWXMGXAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3485815.png)
![1-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-4-phenylpiperazine](/img/structure/B3485818.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3485822.png)
![7-(4-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3485837.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3485845.png)

![2-(2-chlorophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3485868.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3485869.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B3485897.png)
![N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3485904.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B3485909.png)
![2-(3-pyridinyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]](/img/structure/B3485913.png)